![molecular formula C13H8FN B3048281 6-Fluorobenzo[h]quinoline CAS No. 163275-59-0](/img/structure/B3048281.png)
6-Fluorobenzo[h]quinoline
説明
Synthesis Analysis
Several synthetic routes exist for the preparation of 6-fluorobenzo[h]quinoline. One common method involves the cyclization of an appropriate precursor, such as a fluorinated benzylamine or a fluorinated benzaldehyde, under suitable conditions. The choice of reagents and reaction conditions significantly influences the yield and selectivity of the synthesis. Researchers have explored both traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free conditions using microwave or ultraviolet irradiation-promoted synthesis .
Molecular Structure Analysis
The molecular structure of 6-fluorobenzo[h]quinoline consists of a quinoline ring fused with a benzene ring. The fluorine atom is positioned at the 6-position of the quinoline ring. The aromatic system exhibits π-conjugation, which contributes to its electronic properties. X-ray crystallography studies reveal the precise arrangement of atoms and bond lengths within the crystal lattice .
科学的研究の応用
Fluorescence and Biochemical Studies
6-Fluorobenzo[h]quinoline derivatives are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are particularly noteworthy for their potential as DNA fluorophores, which are based on fused aromatic systems containing multiple rings and heteroatoms. Their sensitivity and selectivity make them valuable in research for more precise and accurate observations (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Agents
Synthesized fluoroquinolone dimers, derived from substituted fluorobenzoic acids, including 6-fluorobenzo[h]quinoline, have shown promise as potential antibacterial agents. These compounds have been studied extensively, with a focus on their stability and specificity using methods like HPLC. The stability indicating ability of these compounds under various stress conditions highlights their potential in medical research and pharmaceutical applications (Khan et al., 2012).
Crystallography and Molecular Studies
The crystal structure and molecular properties of 6-Fluorobenzo[h]quinoline derivatives have been a subject of interest. Studies on compounds like 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile reveal intricate details about molecular interactions and bonding, contributing to a deeper understanding of these compounds at a microscopic level (Wang et al., 2010).
Synthesis of Novel Derivatives
Research has also focused on synthesizing new derivatives of 6-Fluorobenzo[h]quinoline for various applications. This includes the synthesis of isomeric pyranoquinoline analogues for their potential antitubercular activity. These derivatives are synthesized through methods like the Povarov reaction, and their effectiveness against Mycobacterium tuberculosis has been a notable area of study (Kantevari et al., 2011).
Fluorochromes and Sensing Applications
A significant application of 6-Fluorobenzo[h]quinoline is in the development of functionalized fluorochromes. These compounds are designed for highly sensitive and selective sensing, for example, for picric acid. Such fluorochromes exhibit rapid response, good environmental compatibility, and sensitivity, making them suitable for applications in environmental monitoring and possibly in medical diagnostics (Jiang et al., 2019).
Antifungal Activity
Another area of interest is the antifungal activity of 6-Fluorobenzo[h]quinoline derivatives. Studies on compounds like 6-Fluoro-4-quinazolinol have revealed their effectiveness against various fungi, and the mechanism of action of these compounds provides insights into potential pharmaceutical applications (Xu et al., 2007).
Hydrogenation and Catalysis
The role of 6-Fluorobenzo[h]quinoline derivatives in catalysis, particularly in hydrogenation reactions, is another important application. These compounds have been used in asymmetric hydrogenation processes, contributing to the synthesis of biologically active compounds like tetrahydroquinolines (Wang et al., 2011).
特性
IUPAC Name |
6-fluorobenzo[h]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBCCFTJUTMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167548 | |
| Record name | 6-Fluorobenzo(h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[h]quinoline | |
CAS RN |
163275-59-0 | |
| Record name | 6-Fluorobenzo(h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163275590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluorobenzo(h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



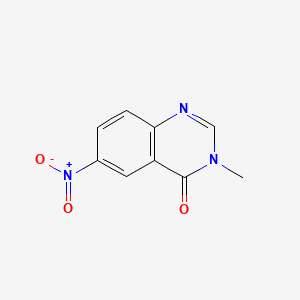

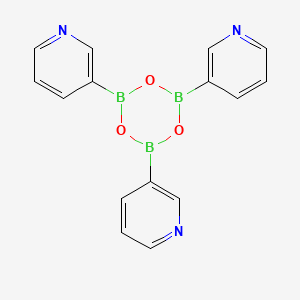

![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)
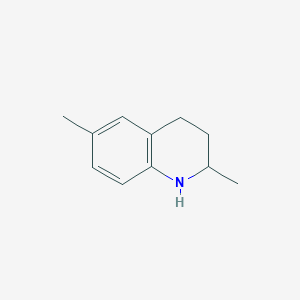
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
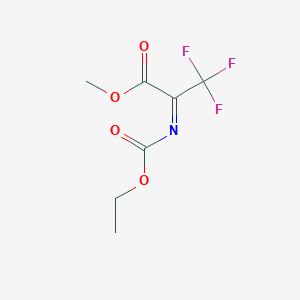
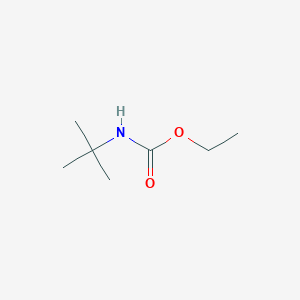
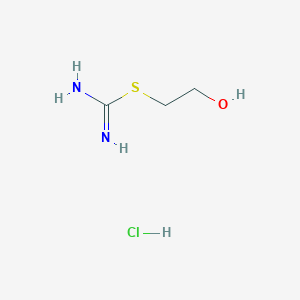

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)
![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)